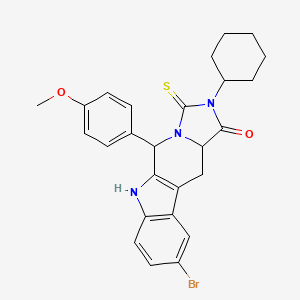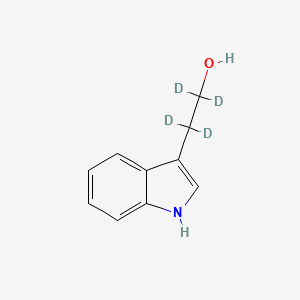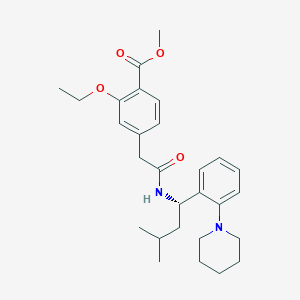
Repaglinide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Repaglinide Methyl Ester is a chemical compound that serves as an intermediate in the synthesis of repaglinide, an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by stimulating insulin release from the pancreas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Repaglinide Methyl Ester can be synthesized through various routes. One common method involves the esterification of 3-hydroxyphenylacetic acid, followed by formylation, oxidation, etherification, and selective hydrolysis . Another method involves the reaction of 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid with N-hydroxyphthalimide and a dehydrating agent in an organic solvent under reflux conditions . The reaction is followed by filtration, addition of (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butylamine, and recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as esterification, hydrolysis, and purification through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Repaglinide Methyl Ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols, catalyzed by acids or bases.
Oxidation and Reduction: Involvement in redox reactions to form different intermediates.
Common Reagents and Conditions
Esterification: Typically involves alcohols and carboxylic acids in the presence of acid catalysts.
Hydrolysis: Uses water and strong acids or bases as catalysts.
Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Forms esters and water.
Hydrolysis: Produces carboxylic acids and alcohols.
Oxidation: Generates oxidized intermediates and by-products.
Aplicaciones Científicas De Investigación
Repaglinide Methyl Ester is primarily used in the synthesis of repaglinide, which has significant applications in medicine for the treatment of type 2 diabetes mellitus . Additionally, it is used in research to study the pharmacokinetics and pharmacodynamics of repaglinide and its derivatives . The compound is also explored for its potential in developing new drug delivery systems, such as nanoemulsions, to improve the bioavailability and efficacy of repaglinide .
Mecanismo De Acción
Repaglinide Methyl Ester itself does not have a direct mechanism of action, but as an intermediate, it contributes to the synthesis of repaglinide. Repaglinide works by stimulating the release of insulin from the beta cells of the pancreas. It achieves this by closing ATP-dependent potassium channels in the beta cell membrane, leading to cell depolarization and subsequent calcium influx, which triggers insulin release .
Comparación Con Compuestos Similares
Similar Compounds
Nateglinide: Another meglitinide class drug used for type 2 diabetes.
Mitiglinide: Similar in structure and function to repaglinide.
Uniqueness
Repaglinide Methyl Ester is unique due to its specific role as an intermediate in the synthesis of repaglinide. Its chemical structure and reactivity make it a crucial component in the production of repaglinide, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C28H38N2O4 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |
InChI |
InChI=1S/C28H38N2O4/c1-5-34-26-18-21(13-14-23(26)28(32)33-4)19-27(31)29-24(17-20(2)3)22-11-7-8-12-25(22)30-15-9-6-10-16-30/h7-8,11-14,18,20,24H,5-6,9-10,15-17,19H2,1-4H3,(H,29,31)/t24-/m0/s1 |
Clave InChI |
SCBYNJUGBBPDPG-DEOSSOPVSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
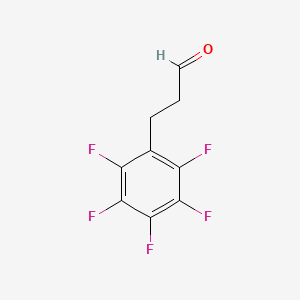
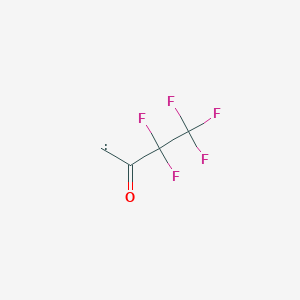
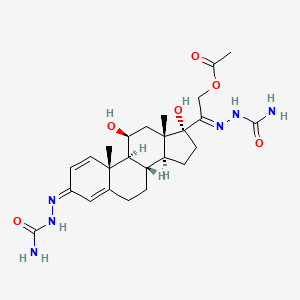
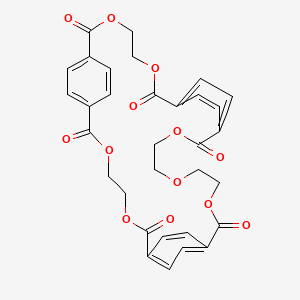
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
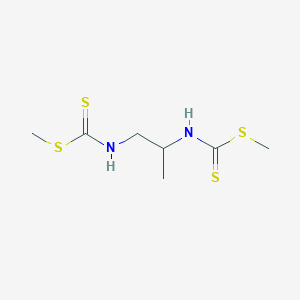

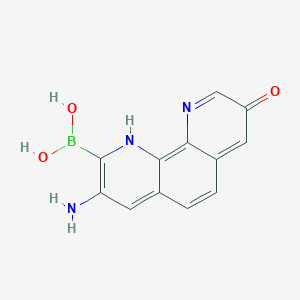
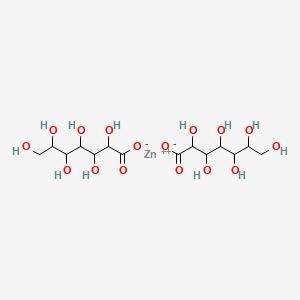
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
